

6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Methylimidazo[2,1-b] [1,3]thiazole-5-carbaldehyde
Cat. No.:	B122139

[Get Quote](#)

In-Depth Technical Guide: 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry. This document details its physicochemical properties, and explores the synthesis, biological activities, and potential mechanisms of action of its derivatives, which are under investigation for their therapeutic properties.

Core Compound Properties

6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is a bicyclic molecule containing both imidazole and thiazole rings. This structural motif is a common scaffold in the development of novel therapeutic agents.

Property	Value
Molecular Formula	C ₇ H ₆ N ₂ OS
Molecular Weight	166.20 g/mol
CAS Number	75001-31-9
IUPAC Name	6-methylimidazo[2,1-b]thiazole-5-carbaldehyde

Synthesis of Imidazo[2,1-b]thiazole Derivatives

While a specific, detailed experimental protocol for the synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is not readily available in the public domain, a general synthetic approach for related carbohydrazide derivatives can be described. This typically involves a multi-step process starting from simpler precursors.

General Experimental Protocol for the Synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives:

- **Synthesis of the Core Scaffold:** The initial step involves the construction of the 6-methylimidazo[2,1-b]thiazole ring system. This is often achieved through the reaction of a substituted thiazole with an alpha-haloketone.
- **Formation of the Hydrazide:** The carbohydrazide moiety is introduced by reacting an ester derivative of the core scaffold with hydrazine hydrate. The reaction mixture is typically heated under reflux for several hours.
- **Condensation with Aldehydes/Ketones:** The synthesized hydrazide is then dissolved in a suitable solvent, such as ethanol, and reacted with various aromatic or aliphatic aldehydes or ketones in the presence of a catalytic amount of acid. This condensation reaction yields the final Schiff base derivatives.
- **Purification:** The resulting products are purified using standard techniques such as filtration, washing with appropriate solvents, and recrystallization to obtain the final compounds in high purity.

Characterization of the synthesized compounds is typically performed using spectroscopic methods like IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, along with elemental analysis.[\[1\]](#) [\[2\]](#)

Biological Activity and Therapeutic Potential

Derivatives of 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde have demonstrated a range of biological activities, highlighting the therapeutic potential of this chemical scaffold.

Anticancer Activity

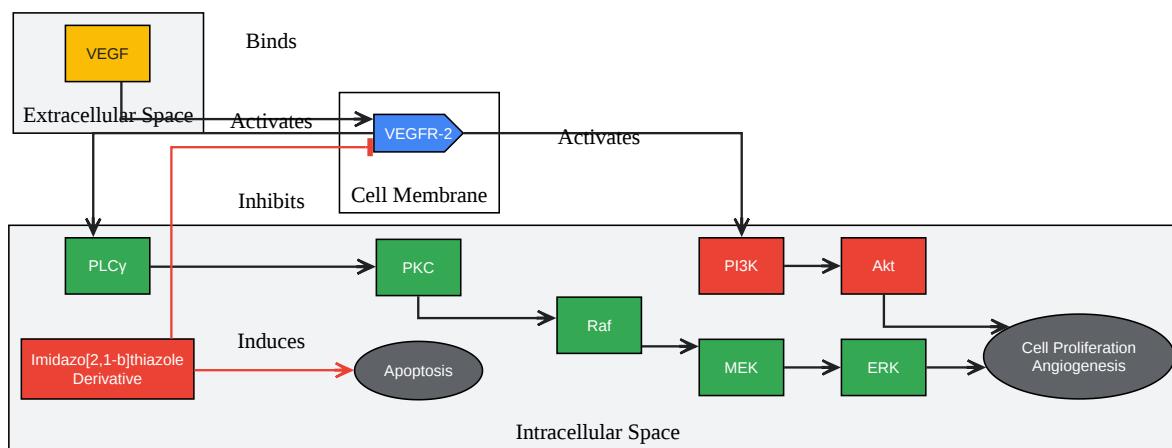
Several studies have focused on the anticancer properties of imidazo[2,1-b]thiazole derivatives. These compounds have shown efficacy against various cancer cell lines.

Anti-Proliferative Activity of N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides against MCF-7 Breast Cancer Cells[\[3\]](#)

Compound	IC ₅₀ (µM) vs. MCF-7	VEGFR-2 Inhibition IC ₅₀ (µM)
N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide	8.38	0.33
Sorafenib (Reference)	7.55	0.09

One of the key mechanisms of action for the anticancer effects of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[\[3\]](#) VEGFR-2 is a crucial tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[\[3\]](#) By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the upregulation of pro-apoptotic proteins such as Bax, caspase 8, caspase 9, and cytochrome C, and the downregulation of the anti-apoptotic protein Bcl-2.[\[3\]](#) These compounds can also cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[\[3\]](#)

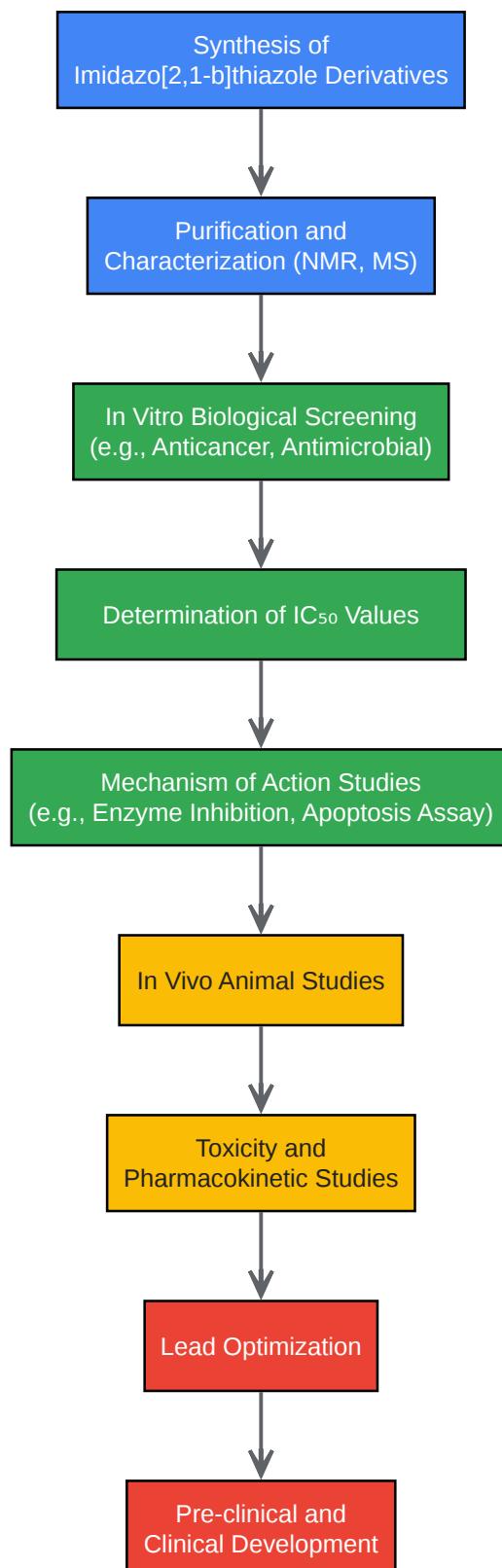

Another avenue of anticancer activity for imidazo[2,1-b]thiazole-based compounds is the targeting of microtubules.^[4] Certain conjugates of imidazo[2,1-b]thiazole with benzimidazole have displayed significant cytotoxicity by inhibiting tubulin polymerization, a process vital for cell division.^[4]

Antimicrobial Activity

Derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide have also been investigated for their antimicrobial properties.^{[1][2]} Some compounds have shown activity against various bacterial and fungal strains, including *Staphylococcus epidermidis*.^[1] The development of new antimicrobial agents is a critical area of research due to the increasing prevalence of antibiotic-resistant pathogens.

Signaling Pathways and Mechanisms of Action

The biological effects of 6-methylimidazo[2,1-b]thiazole derivatives are mediated through their interaction with specific cellular signaling pathways. A key pathway implicated in their anticancer activity is the VEGFR-2 signaling cascade.



[Click to download full resolution via product page](#)

Caption: VEGFR-2 signaling pathway and the inhibitory action of imidazo[2,1-b]thiazole derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new therapeutic agents based on the 6-methylimidazo[2,1-b]thiazole scaffold follows a structured experimental workflow.

[Click to download full resolution via product page](#)

Caption: A typical drug discovery workflow for imidazo[2,1-b]thiazole derivatives.

Conclusion

6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further research and development in the pharmaceutical industry. Future studies should focus on optimizing the lead compounds to enhance their efficacy and safety profiles, with the ultimate goal of translating these findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of some new 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Assessment of N'-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122139#6-methylimidazo-2-1-b-thiazole-5-carbaldehyde-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com